2-Cyclohexyl-oxazole-4-carboxylic acid
Overview
Description
2-Cyclohexyl-oxazole-4-carboxylic acid is a chemical compound with the CAS Number: 66493-06-9 and Linear Formula: C10H13NO3 . It has a molecular weight of 195.22 . The compound is in the form of an off-white solid .
Molecular Structure Analysis
The InChI Code of 2-Cyclohexyl-oxazole-4-carboxylic acid is 1S/C10H13NO3/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13) .Scientific Research Applications
Synthesis and Chemical Transformations
Activated Carboxylates from Oxazoles : Oxazoles, including 2-Cyclohexyl-oxazole-4-carboxylic acid, are used as masked forms of activated carboxylic acids. They react with singlet oxygen to form triamides, which are pivotal in synthesizing various macrolides (Wasserman et al., 1981).
Catalysis and Synthesis : Ruthenium(II) porphyrin and copper salts are utilized in synthesizing disubstituted oxazoles and oxazolines, highlighting the versatility of oxazole derivatives in chemical synthesis (Zhong et al., 2012).
Synthesis of Phenyl-Substituted Oxazoles : Copper-catalyzed cyclization is employed in the efficient synthesis of phenyl-substituted oxazoles, demonstrating the importance of 2-Cyclohexyl-oxazole-4-carboxylic acid in creating complex organic compounds (Kumar et al., 2012).
Biological and Pharmaceutical Applications
Biohydroxylations of Carboxylic Acids : The fungus Cunninghamella blakesleeana transforms cycloalkylcarboxylic acids, including 2-cyclohexyl-oxazole-4-carboxylic acid derivatives, into hydroxy and oxo derivatives, which has implications in pharmaceutical synthesis (Kreiner et al., 1996).
Synthesis of Amino Acid Derivatives : Palladium-catalyzed three-component assemblies are used for synthesizing cyclohexyl and cyclohexenyl α-amino acids, showcasing the utility of 2-cyclohexyl-oxazole-4-carboxylic acid in creating amino acid derivatives (Genady & Nakamura, 2011).
Synthesis of Blood Platelet Aggregation Inhibitors : Methyl 5-substituted oxazole-4-carboxylates, derivatives of 2-cyclohexyl-oxazole-4-carboxylic acid, have been synthesized and evaluated for inhibitory activity on blood platelet aggregation, suggesting potential therapeutic applications (Ozaki et al., 1983).
Triazole-Based Scaffolds : 5-Amino-1,2,3-triazole-4-carboxylic acid, a compound related to oxazole derivatives, is used in the synthesis of triazole-containing dipeptides and inhibitors, highlighting the broader utility of oxazole derivatives in medicinal chemistry (Ferrini et al., 2015).
Safety And Hazards
Future Directions
While specific future directions for 2-Cyclohexyl-oxazole-4-carboxylic acid are not available, the field of oxazole derivatives continues to be a subject of interest due to their wide range of biological activities and potential applications in pharmaceuticals, industrial chemistry, natural product chemistry, and polymers .
properties
IUPAC Name |
2-cyclohexyl-1,3-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUFSQMBRLMDOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-oxazole-4-carboxylic acid | |
CAS RN |
66493-06-9 | |
Record name | 2-cyclohexyl-1,3-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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